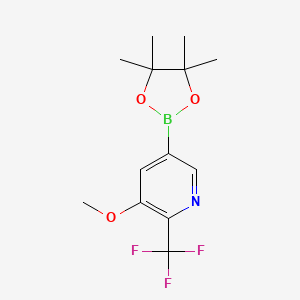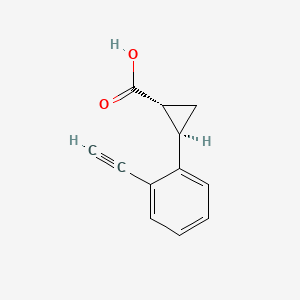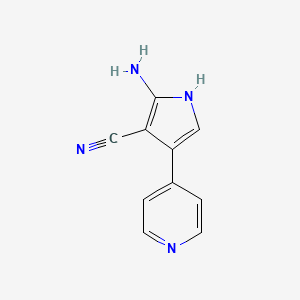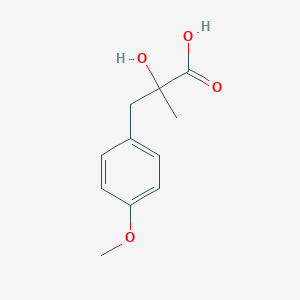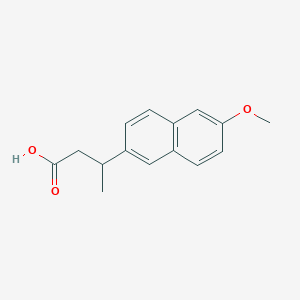![molecular formula C8H15NO B13530992 2-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13530992.png)
2-Azaspiro[3.4]octan-5-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[34]octan-5-ylmethanol is a unique chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.4]octan-5-ylmethanol can be achieved through multiple synthetic routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Azaspiro[3.4]octan-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Azaspiro[3.4]octan-5-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Azaspiro[3.4]octan-5-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .
Comparación Con Compuestos Similares
2-Azaspiro[3.4]octane: A closely related compound with similar structural features.
1-Oxa-2-azaspiro[2.5]octane: Another spirocyclic compound with different functional groups.
6-Azaspiro[3.4]octan-2-ylmethanol: A compound with a similar core structure but different substituents.
Uniqueness: 2-Azaspiro[3.4]octan-5-ylmethanol is unique due to its specific functional group (hydroxymethyl) and the position of the nitrogen atom within the spirocyclic structure.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
2-azaspiro[3.4]octan-5-ylmethanol |
InChI |
InChI=1S/C8H15NO/c10-4-7-2-1-3-8(7)5-9-6-8/h7,9-10H,1-6H2 |
Clave InChI |
KIVLMODZBJOCSH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2(C1)CNC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



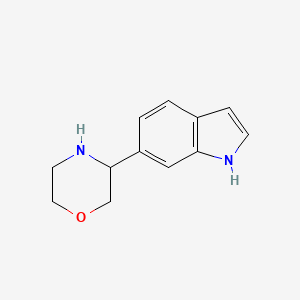

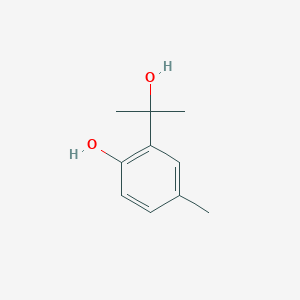
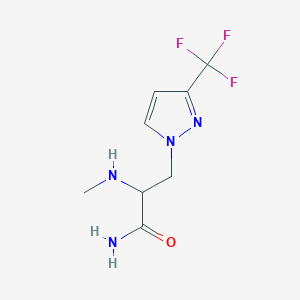
![2-Methyl-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13530929.png)
